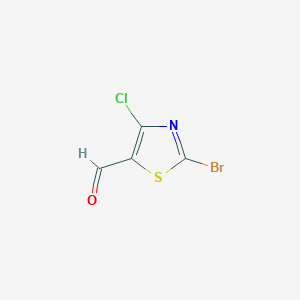

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

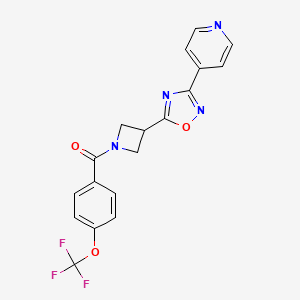

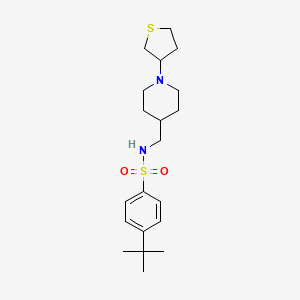

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C4HBrClNOS and a molecular weight of 226.48 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde, often involves reactions with thiourea and substituted thioamides . The Baylis–Hillman reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with a nucleophile in the presence of a tertiary amine, is also a common method used in the synthesis of thiazole derivatives .Molecular Structure Analysis

The thiazole ring in 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde, have been found to undergo various chemical reactions. For instance, they can participate in the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Applications De Recherche Scientifique

Antimicrobial Applications

Thiazole derivatives, including 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde, have been found to possess significant antimicrobial properties. They are used in the development of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections .

Anticancer Activities

Some thiazole compounds have shown potential in cancer treatment. For instance, tiazofurin, a thiazole derivative, is recognized for its antineoplastic properties. Researchers are exploring the modification of thiazole-based compounds to enhance their antitumor activities .

Antifungal Properties

Thiazoles are also utilized in the synthesis of antifungal agents. Abafungin is an example of a thiazole derivative with antifungal activity, highlighting the role of thiazoles in treating fungal infections .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them valuable in pharmaceutical applications. They are incorporated into drugs that aim to reduce inflammation and alleviate pain .

Antioxidant Potential

Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some compounds have demonstrated potent antioxidant activity, which is crucial in protecting cells from oxidative stress .

Antihypertensive and Cardiovascular Applications

Thiazole compounds have been associated with antihypertensive activities, making them candidates for the development of drugs that manage high blood pressure and other cardiovascular conditions .

Neuroprotective and Anti-Alzheimer’s Applications

Due to their neuroprotective properties, thiazole derivatives are being studied for their potential use in treating neurodegenerative diseases like Alzheimer’s. They may play a role in the synthesis of neurotransmitters and neuroprotection .

Agricultural Chemicals

Beyond medical applications, thiazole derivatives are used in the synthesis of agrochemicals. Their properties can be harnessed to develop pesticides and fungicides that protect crops from various diseases and pests .

Mécanisme D'action

Target of Action

It is known that thiazole derivatives can interact with various biological targets . More research is needed to identify the specific targets of this compound.

Mode of Action

Thiazole derivatives can behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been shown to influence various biochemical pathways

Result of Action

It is known that thiazole derivatives can have various biological effects, depending on their specific structures and the physiological systems they interact with .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Propriétés

IUPAC Name |

2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClNOS/c5-4-7-3(6)2(1-8)9-4/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBUJEAWHKPSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde | |

CAS RN |

533887-89-7 |

Source

|

| Record name | 2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)